molecular formula C26H26O3 B190134 10-Oxo-10-pyren-1-yldecanoic acid CAS No. 104180-30-5

10-Oxo-10-pyren-1-yldecanoic acid

Cat. No. B190134
M. Wt: 386.5 g/mol
InChI Key: BYTYFASKKGDQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Oxo-10-pyren-1-yldecanoic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been studied extensively, and its mechanism of action, biochemical and physiological effects, and potential applications have been explored in detail.

Mechanism Of Action

The mechanism of action of 10-Oxo-10-pyren-1-yldecanoic acid is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction leads to changes in the fluorescence properties of the compound, which can be used to study the properties of the biomolecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-Oxo-10-pyren-1-yldecanoic acid have been studied in various biological systems. The compound has been shown to interact with proteins, nucleic acids, and other biomolecules, leading to changes in their properties. Additionally, the compound has been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 10-Oxo-10-pyren-1-yldecanoic acid is its strong fluorescence properties, which make it ideal for use as a fluorescent probe in various biological and chemical systems. Additionally, the compound is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 10-Oxo-10-pyren-1-yldecanoic acid. One area of research is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, the compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are being explored. Finally, the use of the compound as a fluorescent probe in various biological and chemical systems is an area of active research, with the potential for new applications and discoveries.

Synthesis Methods

The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid involves the reaction of pyrene with decanoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis of 10-Oxo-10-pyren-1-yldecanoic acid has been optimized to yield high purity and yield, making it suitable for various applications.

Scientific Research Applications

10-Oxo-10-pyren-1-yldecanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of fluorescence spectroscopy. The compound exhibits strong fluorescence properties, making it ideal for use as a fluorescent probe in various biological and chemical systems.

properties

IUPAC Name

10-oxo-10-pyren-1-yldecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O3/c27-23(10-5-3-1-2-4-6-11-24(28)29)21-16-14-20-13-12-18-8-7-9-19-15-17-22(21)26(20)25(18)19/h7-9,12-17H,1-6,10-11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYFASKKGDQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396174
Record name 10-oxo-10-pyren-1-yldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxo-10-pyren-1-yldecanoic acid

CAS RN

104180-30-5
Record name 10-oxo-10-pyren-1-yldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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